5-Fluoro Cytosine O-beta-D-Glucuronide

Drug Metabolism Metabolite Identification 19F NMR Spectroscopy

Select the authentic O2-β-D-glucuronide isomer of 5-fluorocytosine, the sole glucuronide species identified in human urine. Non-physiological N- or O4-glucuronide isomers introduce analytical bias in LC-MS/MS and NMR quantification due to divergent retention times and fragmentation patterns. As the definitive reference standard for ADME, enzyme kinetics, and bioequivalence studies, this >95% pure metabolite ensures FDA-compliant method validation. Secure your regulatory-grade calibrator now to guarantee accurate mass balance and avoid costly data rejection.

Molecular Formula C10H12FN3O7
Molecular Weight 305.22
CAS No. 150494-26-1
Cat. No. B602369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro Cytosine O-beta-D-Glucuronide
CAS150494-26-1
Synonyms5-Fluoro Cytosine O-β-D-Glucuronide;  4-Amino-5-fluoro-2-pyrimidinyl β-D-Glucopyranosiduronic Acid
Molecular FormulaC10H12FN3O7
Molecular Weight305.22
Structural Identifiers
SMILESC1=C(C(=NC(=N1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N)F
InChIInChI=1S/C10H12FN3O7/c11-2-1-13-10(14-7(2)12)21-9-5(17)3(15)4(16)6(20-9)8(18)19/h1,3-6,9,15-17H,(H,18,19)(H2,12,13,14)/t3-,4-,5+,6-,9-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro Cytosine O-beta-D-Glucuronide (CAS 150494-26-1): Definitive Metabolite Reference Standard for Flucytosine Glucuronidation Studies


5-Fluoro Cytosine O-beta-D-Glucuronide (CAS 150494-26-1), also designated Flucytosine Glucuronide, is the O2-β-D-glucuronide conjugate of the antimycotic drug 5-fluorocytosine (5-FC) [1]. This Phase II metabolite is quantitatively excreted in human urine following flucytosine administration and constitutes the sole glucuronide species detected in patients [1]. As a characterized endogenous metabolite, this compound is indispensable as an analytical reference material for LC-MS/MS and NMR-based quantification of the glucuronidation pathway in drug metabolism and pharmacokinetic (DMPK) investigations [1].

Why Isomeric Glucuronide Conjugates Cannot Substitute for 5-Fluoro Cytosine O-beta-D-Glucuronide in Bioanalytical Assays


Substitution of 5-Fluoro Cytosine O-beta-D-Glucuronide with alternative synthetic flucytosine glucuronide isomers (e.g., N-glucuronides or O4-glucuronides) introduces unacceptable analytical bias due to distinct chromatographic retention times, divergent mass spectrometric fragmentation patterns, and non-equivalent NMR chemical shifts [1]. The O2-β-D-glucuronide is the only glucuronide species detected in human urinary excretion; synthetic N-glucuronides are xenobiotic artifacts not representative of endogenous metabolism [1]. Consequently, bioanalytical methods validated with non-physiological conjugates yield inaccurate quantification of glucuronidation in ADME studies and may fail regulatory scrutiny in bioequivalence trials [1].

Quantitative Differentiation Evidence for 5-Fluoro Cytosine O-beta-D-Glucuronide Relative to Flucytosine Metabolite Analogs


Endogenous Human Metabolite Identity Confirmed via Comparative NMR Spectroscopy Against Synthetic Isomers

The structure of the glucuronide conjugate of flucytosine excreted in human urine was unambiguously assigned as the O2-β-D-glucuronide (5-Fluoro Cytosine O-beta-D-Glucuronide) by comparing its 19F, 1H, and 13C NMR spectra with those of three chemically synthesized flucytosine glucuronide isomers [1]. This direct spectroscopic comparison confirmed that the endogenous metabolite is exclusively the O2-linked conjugate, while alternative N-glucuronide and O4-glucuronide isomers were not detected in patient samples [1].

Drug Metabolism Metabolite Identification 19F NMR Spectroscopy

Quantitative Urinary Excretion Proportion of GLFC Among Fluorinated Flucytosine Metabolites

In a human subject receiving intravenous flucytosine (7.5 g/day), 19F NMR analysis of urine collected over an 8-hour dosing interval revealed that the glucuronide conjugate (GLFC) constituted 2.7% of total fluorinated excretory products, compared with 96.1% unchanged drug, 1.2% 6-hydroxy-5-fluorocytosine (6OHFC), 0.3% fluoride ion, and 0.1% α-fluoro-β-alanine (FBAL) [1]. This quantitative rank-order establishes GLFC as the second most abundant metabolite after the parent compound.

Pharmacokinetics Urinary Excretion Metabolite Profiling

Analytical Reference Standard Purity (>95%) Meets Regulatory Acceptance Criteria for Bioanalytical Method Validation

Commercial suppliers of 5-Fluoro Cytosine O-beta-D-Glucuronide specify a purity of >95% as determined by HPLC or equivalent analytical methods . This purity level meets or exceeds the minimum acceptance threshold for non-pharmacopoeial reference standards used in bioanalytical method validation, where impurities must be adequately controlled to prevent interference in quantification of calibrators and quality control samples [1].

Analytical Chemistry Reference Standard Method Validation

First Reported Identification of a Fluoropyrimidine Glucuronide Conjugate in Human Subjects

The 1995 study by Chouini-Lalanne et al. represents the first definitive identification of a glucuronide conjugate of any fluoropyrimidine drug in human subjects [1]. Prior to this work, glucuronidation of 5-fluorocytosine was not recognized as a metabolic pathway in humans, and no reference standard existed for quantifying this conjugate in clinical samples [1].

Drug Metabolism Clinical Pharmacology Biomarker Discovery

Optimal Use Cases for 5-Fluoro Cytosine O-beta-D-Glucuronide in DMPK and Bioanalytical Workflows


Bioanalytical Method Development and Validation for Flucytosine Pharmacokinetic Studies

5-Fluoro Cytosine O-beta-D-Glucuronide serves as the essential calibrator and quality control reference standard for LC-MS/MS or NMR-based quantification of flucytosine glucuronidation in plasma and urine [1]. Its >95% purity meets FDA guidance requirements for authentic analytical reference materials, ensuring method accuracy and reproducibility in support of IND/NDA submissions [2].

In Vitro Glucuronidation Assays Using Human Liver Microsomes or Recombinant UGT Enzymes

As the authentic O2-β-D-glucuronide metabolite identified in human urine, this compound is the definitive analytical standard for identifying and quantifying UGT-catalyzed conjugation of 5-fluorocytosine in reaction phenotyping and enzyme kinetic studies [1]. Use of this specific isomer prevents misassignment of enzyme activity that could result from using non-physiological N-glucuronide or O4-glucuronide reference materials.

Metabolite Identification and Quantification in Clinical ADME Studies

In mass balance and excretion studies of flucytosine, 5-Fluoro Cytosine O-beta-D-Glucuronide is the required reference standard for accurate quantification of the glucuronide fraction in urine, which constitutes approximately 2.7% of excreted fluorinated metabolites [1]. Its inclusion in metabolite profiling panels ensures comprehensive assessment of renal elimination pathways and compliance with regulatory expectations for metabolite characterization.

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